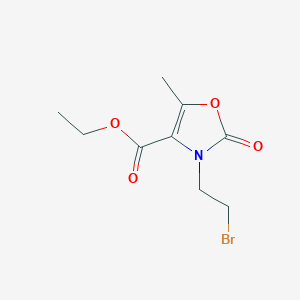
2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride is an organic compound with a complex structure that includes a benzofuran ring substituted with multiple methyl groups and a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride typically involves the sulfonylation of a benzofuran derivative. One common method is the reaction of 2,2,5,6-tetramethyl-3H-1-benzofuran with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of functional materials, such as polymers and nanomaterials, due to its reactive sulfonyl chloride group.
Biological Studies: Researchers use this compound to study the effects of sulfonyl chloride derivatives on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the activity of biological molecules or alter the properties of materials, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride: This compound has a similar structure but with different methyl group substitutions, leading to variations in reactivity and applications.
Benzofuran-2-sulfonyl chloride: A simpler analog with fewer methyl groups, used in similar types of reactions but with different reactivity profiles.
Uniqueness
2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Propiedades
IUPAC Name |
2,2,5,6-tetramethyl-3H-1-benzofuran-7-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3S/c1-7-5-9-6-12(3,4)16-10(9)11(8(7)2)17(13,14)15/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSJYTSNYFBLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)S(=O)(=O)Cl)OC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-dimethyl-2-methylsulfanyl-1,6-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B8046529.png)








![2-Aza-spiro[4.6]undecane-3-thione](/img/structure/B8046600.png)


![Ethyl 4-[(2-oxo-5-phenyl-1,3-oxazol-3-yl)methyl]benzoate](/img/structure/B8046634.png)
